molecular formula C11H13NO2 B1590718 trans-4-Phenyl-L-proline CAS No. 96314-26-0

trans-4-Phenyl-L-proline

Cat. No.: B1590718
CAS No.: 96314-26-0
M. Wt: 191.23 g/mol
InChI Key: JHHOFXBPLJDHOR-ZJUUUORDSA-N
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Description

Trans-4-Phenyl-L-proline is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHOFXBPLJDHOR-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510299
Record name (4S)-4-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96314-26-0
Record name (4S)-4-Phenyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96314-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-4-Phenyl-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S)-4-Phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-phenyl-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of trans-4-Phenyl-L-proline in organic synthesis?

A: this compound serves as a valuable building block in the synthesis of various organic compounds. For instance, it acts as a precursor in preparing derivatives of angiotensin-converting enzyme (ACE) inhibitors []. These enzymes play a crucial role in regulating blood pressure, making this compound and its derivatives potentially relevant in pharmaceutical research.

Q2: How can this compound be synthesized effectively?

A: One efficient synthetic route involves a two-step process. First, a Friedel-Crafts alkylation of benzene with a protected proline derivative, such as 4-tosyloxy-L-proline, is performed using a Lewis acid catalyst like aluminum trichloride []. This reaction yields a protected this compound derivative. Subsequently, the protecting group is removed to obtain the desired this compound.

Q3: Are there alternative methods for synthesizing this compound?

A: Yes, another approach involves reacting 4-tosyloxy-L-prolines with lithium diphenylcuprate []. This reaction exhibits interesting stereochemical outcomes and offers an alternative pathway to access this compound.

Q4: What analytical techniques are employed to characterize and quantify this compound?

A: High-performance liquid chromatography (HPLC) proves to be a highly effective technique for separating, identifying, and quantifying this compound [, ]. Reversed-phase HPLC, in particular, demonstrates excellent separation efficiency for this compound, allowing for its accurate determination even in the presence of impurities.

Q5: Can the phenyl moiety of this compound be further modified?

A: Yes, the phenyl ring of this compound can be hydrogenated to yield trans-4-cyclohexyl-L-proline []. This transformation is achieved using a ruthenium on carbon catalyst, showcasing the versatility of this compound as a starting material for further chemical modifications.

Q6: What is the significance of developing robust analytical methods for this compound?

A: Reliable and accurate analytical methods are crucial for assessing the purity and quality of synthesized this compound []. This is particularly important if the compound is intended for pharmaceutical applications where even small amounts of impurities can significantly impact efficacy and safety profiles.

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